Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate
Description
Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate (CAS: 16948-04-2) is a protected lysine derivative widely used in peptide synthesis. Its structure features orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N2 position and a benzyloxycarbonyl (Z) group at the N6 position, forming a dicyclohexylamine (DCHA) salt. Key properties include:
- Molecular Formula: C₁₉H₂₈N₂O₆·C₁₂H₂₃N
- Molecular Weight: 561.75 g/mol
- Melting Point: 114–116°C
- Applications: Peptide synthesis, intermediates in pharmaceutical manufacturing .
The DCHA counterion enhances crystallinity and stability, while the Boc and Z groups enable sequential deprotection under mild acidic (Z) and strong acidic (Boc) conditions, respectively .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBMPPYXXBIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z,Ipr)-OH DCHA typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The ε-amino group is then protected with a benzyloxycarbonyl (Z) group. The final product is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
In industrial settings, the production of Boc-Lys(Z,Ipr)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Z,Ipr)-OH DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Z removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Deprotected Lysine: Free lysine after removal of protective groups.
Peptides: Formed by coupling Boc-Lys(Z,Ipr)-OH DCHA with other amino acids.
Scientific Research Applications
Boc-Lys(Z,Ipr)-OH DCHA is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Biological Studies: Investigating the role of lysine residues in proteins and enzymes.
Mechanism of Action
The primary mechanism of action of Boc-Lys(Z,Ipr)-OH DCHA involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
N2,N6-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylamine Salt (CAS: 94071-02-0)
- Protecting Groups : Two Boc groups (N2 and N6).
- Key Differences :
- Lacks the acid-labile Z group, requiring harsher conditions (e.g., trifluoroacetic acid) for full deprotection.
- Reduced orthogonality limits utility in multi-step peptide synthesis.
- Applications : Suitable for scenarios requiring prolonged stability under basic conditions .
N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[Imino(nitroamino)methyl]-L-ornithine (CAS: 13836-37-8)
(3-Chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate
N6-((Benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysine
- Status : Discontinued (per ).
- Key Differences :
- Lacks the DCHA counterion, likely leading to poor crystallinity and handling challenges.
- Isopropyl substitution at N6 may reduce solubility in polar solvents.
- Implications : Discontinuation highlights the superiority of DCHA salts in stability and usability .
Physicochemical and Functional Comparison Table
*Estimated based on structural similarity.
Research Findings and Market Analysis
- Orthogonal Protection : The Boc/Z combination in the target compound enables sequential deprotection, critical for synthesizing complex peptides .
- Counterion Impact : DCHA improves crystallinity, as seen in its commercial availability from suppliers like Watanabe Chemical . By contrast, the discontinued isopropyl variant () likely faced challenges in scalability.
- Market Trends : The target compound’s consistent supply contrasts with discontinued analogs, reflecting its industrial relevance in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
